molecular formula C12H20N4O2S B6435160 N-{[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide CAS No. 2549041-88-3

N-{[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide

Cat. No. B6435160
CAS RN: 2549041-88-3
M. Wt: 284.38 g/mol
InChI Key: DQJKCAZGBNKKQA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an azetidine ring, which is a four-membered ring with one nitrogen atom. The presence of these rings suggests that this compound might have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine and azetidine rings in separate steps, followed by their connection via a methylene bridge. The N-methylmethanesulfonamide group could then be added in a subsequent step .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray diffraction analysis could be used to elucidate its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrimidine and azetidine rings, as well as the N-methylmethanesulfonamide group. It could potentially undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational methods or determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were developed as a drug, its mechanism of action would involve interacting with a specific biological target to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It would be important to handle it with appropriate safety precautions to minimize any potential risks .

Future Directions

The future research directions for this compound could include further studies to fully characterize its properties, investigations into its potential uses, and the development of methods to synthesize it more efficiently .

properties

IUPAC Name

N-[[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-9-5-10(2)14-12(13-9)16-7-11(8-16)6-15(3)19(4,17)18/h5,11H,6-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJKCAZGBNKKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC(C2)CN(C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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